(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H35N5O5 and its molecular weight is 485.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
Compounds structurally related to (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone have been studied for their pharmacological properties. For example, SR141716A, a compound with a similar structure, acts as an inverse agonist at the human cannabinoid CB1 receptor, influencing the binding of guanosine-5'-O-(3-[35S]thio)triphosphate to membranes isolated from receptor-transfected cells (Landsman et al., 1997).
Anticancer and Antituberculosis Studies
Derivatives of compounds with a similar structure have been synthesized and evaluated for their anticancer and antituberculosis properties. For instance, certain piperazine methanone derivatives displayed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).
Structural and Activity Analysis
The synthesis and structural analysis of compounds with a similar structure, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted. These studies involve antiproliferative activity evaluation, IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into their potential bioactive properties (Benaka Prasad et al., 2018).
Glucan Synthase Inhibitors
Some pyridazinone derivatives, closely related to the compound , have been identified as β-1,3-glucan synthase inhibitors, demonstrating significant efficacy in an in vivo model of Candida glabrata infection (Ting et al., 2011).
Antimicrobial Activities
Derivatives of piperazine methanone have also been synthesized and screened for their antimicrobial activities. Some compounds were found to possess good or moderate activities against various strains of bacteria and fungi, demonstrating the potential for these compounds in antimicrobial therapy (Bektaş et al., 2007).
TRPV4 Antagonists for Pain Treatment
A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists and showed an analgesic effect in a pain model, highlighting their potential in pain management (Tsuno et al., 2017).
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O5/c1-4-33-20-17-19(18-21(34-5-2)24(20)35-6-3)25(31)30-11-9-28(10-12-30)22-7-8-23(27-26-22)29-13-15-32-16-14-29/h7-8,17-18H,4-6,9-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPCPSOHVNQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.